Boc-Asp(OBzl)-OSu

Catalog No.
S764642
CAS No.
13798-75-9
M.F
C20H24N2O8
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OSu

CAS Number

13798-75-9

Product Name

Boc-Asp(OBzl)-OSu

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)

InChI Key

KEULITJLZYZYPU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Asp(OBzl)-OSu;13798-75-9;(S)-4-Benzyl1-(2,5-dioxopyrrolidin-1-yl)2-((tert-butoxycarbonyl)amino)succinate;Boc-L-asparticacid4-benzyl1-(hydro-xysuccinimide)ester;Boc-L-asparticacid4-benzyl1-(hydroxysuccinimide)ester;AmbotzBAA5470;PubChem20974;15069_ALDRICH;15069_FLUKA;MolPort-003-926-627;CB-326;ZINC71788004;AKOS016014414;AK129314;KB-48319;ST24036179;X5802;K-4460;Boc-L-asparticacida-N-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-asparticacid1-succinimidyl4-benzylester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-(2,5-dioxo-1-pyrrolidinyl)4-(phenylmethyl)ester

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Chain Elongation:

  • Boc-Asp(OBzl)-OSu functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the N-terminus of the aspartic acid residue, while the "OBzl" group (benzyl ester) shields the side chain's carboxylic acid.
  • The succinimide ester (OSu) moiety acts as a highly reactive group, enabling formation of an amide bond with the free amino group of another peptide or amino acid. This facilitates the sequential addition of amino acids to create the desired peptide chain.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Asp(OBzl)-OSu is extensively employed in SPPS, a widely used technique for automated peptide synthesis. The peptide is constructed on a solid support, with each amino acid residue incorporated one by one.
  • Boc-Asp(OBzl)-OSu's reactive nature allows for efficient coupling to the growing peptide chain on the solid support. The benzyl ester group offers temporary protection for the aspartic acid side chain, preventing unwanted side reactions during chain elongation.

Advantages of Boc-Asp(OBzl)-OSu:

  • Compared to other aspartic acid derivatives, Boc-Asp(OBzl)-OSu exhibits superior stability and coupling efficiency in SPPS.
  • The benzyl ester group can be selectively cleaved under mild conditions, leaving the aspartic acid side chain intact. This enables further manipulation of the peptide if required.

Research Applications:

  • Boc-Asp(OBzl)-OSu is a vital tool for synthesizing a vast array of peptides, including those with therapeutic potential, diagnostic agents, and research probes.
  • Scientists utilize it to study protein-protein interactions, enzyme function, and develop novel drugs.

Boc-Asp(OBzl)-OSu, scientifically known as N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester N-hydroxysuccinimide ester, is a versatile compound widely utilized in peptide synthesis. It serves as a protecting group for the amino group in aspartic acid, which is crucial for forming peptide bonds without triggering unwanted side reactions. This compound is particularly valuable in synthesizing complex peptides and proteins due to its stability and reactivity, making it essential for various biochemical applications .

  • Substitution Reactions: The succinimide ester group is highly reactive, allowing it to be substituted by nucleophiles such as amines. This reaction leads to the formation of peptide bonds, facilitating peptide synthesis.
  • Hydrolysis: In the presence of water, Boc-Asp(OBzl)-OSu can hydrolyze, resulting in the release of the benzyl ester and formation of free aspartic acid.
  • Esterification: The compound can undergo esterification reactions, which are essential for synthesizing derivatives of aspartic acid.

Boc-Asp(OBzl)-OSu plays a significant role in peptide synthesis. It acts as a protecting group for aspartic acid residues during solid-phase peptide synthesis. This protection is crucial for preventing side reactions that could compromise the integrity of the peptide chain. The compound's solubility in solvents like dimethylformamide enhances its utility in various biochemical pathways, particularly those involving peptide bond formation .

Target of Action

The primary target of action for Boc-Asp(OBzl)-OSu is the amino group of aspartic acid during peptide synthesis.

Mode of Action

By protecting the amino group, Boc-Asp(OBzl)-OSu allows for selective reactions at other functional groups, facilitating the assembly of complex peptides.

Pharmacokinetics

The compound's solubility and stability are influenced by environmental conditions. For optimal performance, it should be stored below 30°C.

The synthesis of Boc-Asp(OBzl)-OSu typically involves two main steps:

  • Esterification: Aspartic acid is reacted with benzyl alcohol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester (Boc-Asp(OBzl)).
  • Activation: Boc-Asp(OBzl) is then reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to produce Boc-Asp(OBzl)-OSu .

In industrial settings, these steps are scaled up using large reactors and purification techniques like crystallization and chromatography to ensure high purity.

Boc-Asp(OBzl)-OSu is primarily used in:

  • Peptide Synthesis: It facilitates the formation of peptide bonds while protecting sensitive functional groups.
  • Bioconjugation: The compound can be employed in conjugating peptides to other biomolecules for therapeutic applications.
  • Research: It serves as an important reagent in proteomics and other biochemical studies where precise peptide synthesis is required .

Studies have demonstrated that Boc-Asp(OBzl)-OSu can effectively interact with various nucleophiles during peptide bond formation. Its reactivity profile allows researchers to explore different coupling strategies and optimize conditions for synthesizing specific peptides. The compound's behavior under different conditions has been extensively documented, highlighting its versatility in synthetic chemistry .

Similar Compounds

Several compounds share structural or functional similarities with Boc-Asp(OBzl)-OSu. Here are some notable examples:

Compound NameStructure/Functionality
N-tert-butoxycarbonyl-L-aspartic acidA precursor that lacks the succinimide ester functionality.
N-hydroxysuccinimideCommonly used for activating carboxylic acids in peptide synthesis.
Fmoc-L-aspartic acidAnother protecting group used in solid-phase peptide synthesis.

Boc-Asp(OBzl)-OSu stands out due to its combination of stability and reactivity, making it particularly useful for complex peptide synthesis where controlling side reactions is critical .

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

420.15326573 g/mol

Monoisotopic Mass

420.15326573 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-15

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